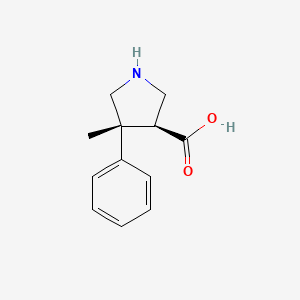
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, leading to the desired chiral centers . Another method involves the chemoenzymatic synthesis using lipase-mediated resolution protocols, which provide high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of functional groups into organic compounds, making the process more versatile and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-ethylpyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but with an ethyl group instead of a phenyl group.
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid: This derivative has a chlorophenyl group, which may alter its chemical and biological properties.
Uniqueness
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group. This combination of features makes it particularly valuable in chiral synthesis and drug development, as it can provide specific interactions with biological targets that other similar compounds may not achieve.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(9-5-3-2-4-6-9)8-13-7-10(12)11(14)15/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-,12-/m0/s1 |
InChI Key |
AJUPVXGJXQRKQD-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@]1(CNC[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNCC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


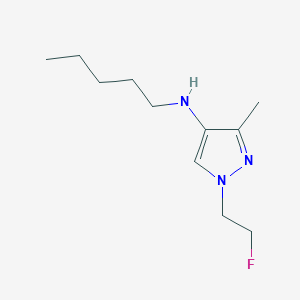
![(1R,5S,6r)-3-Benzyl-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11753805.png)
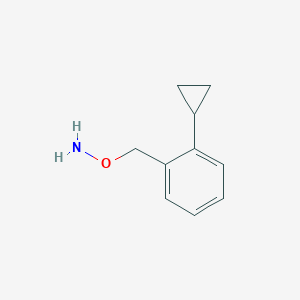
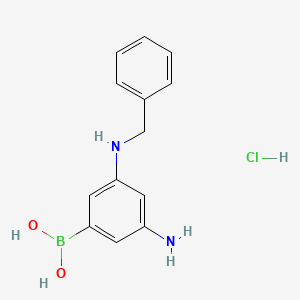
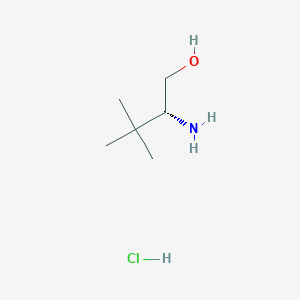
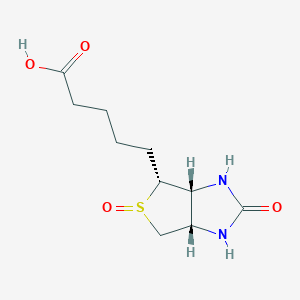
![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
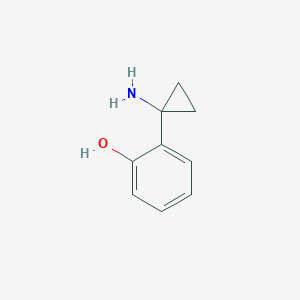
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11753850.png)
![tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11753860.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)
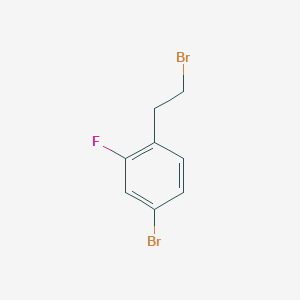
![1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one](/img/structure/B11753874.png)
